molecular formula C11H16O2 B13710374 2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol

2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol

Cat. No.: B13710374
M. Wt: 180.24 g/mol
InChI Key: OPOGWAOPDSJJHF-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol is a chemical compound of interest in organic and medicinal chemistry research. Compounds featuring a 2,6-dimethylphenyl ring system substituted with hydroxymethyl and ethanol groups are frequently utilized as key intermediates or building blocks in synthetic chemistry . Specifically, the 4-(hydroxymethyl)-2,6-dimethylphenyl moiety is a significant structural feature in pharmaceutical research, notably in the design and synthesis of novel drug candidates . Research indicates that this core structure is employed in the development of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) . The hydroxymethyl and ethanol functional groups on the aromatic ring make it a versatile precursor for further chemical modifications, allowing researchers to explore structure-activity relationships and develop compounds with improved efficacy and solubility profiles . This product is intended for use in laboratory research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-[4-(hydroxymethyl)-2,6-dimethylphenyl]ethanol

InChI

InChI=1S/C11H16O2/c1-8-5-10(7-13)6-9(2)11(8)3-4-12/h5-6,12-13H,3-4,7H2,1-2H3

InChI Key

OPOGWAOPDSJJHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CCO)C)CO

Origin of Product

United States

Preparation Methods

Synthesis via Reduction of Isocoumarin Derivatives

One well-documented method for synthesizing phenylethanol derivatives, including compounds structurally related to this compound, involves the reduction of isocoumarin precursors with sodium borohydride in methanol under reflux conditions.

  • Procedure : The isocoumarin derivative (e.g., 3-substituted isocoumarins) is dissolved in methanol, and sodium borohydride is added gradually. The reaction mixture is refluxed at approximately 50°C under a nitrogen atmosphere for several hours (typically 4 hours), followed by the addition of more sodium borohydride and continued stirring overnight to ensure complete reduction.
  • Work-up : After completion, the reaction mixture is concentrated, and the residue is extracted with ethyl acetate. The organic layer is washed, dried, and evaporated to yield the diol product, which is further purified by washing with petroleum ether.
  • Characterization : The products show characteristic IR absorptions for hydroxyl groups (3400–3070 cm⁻¹), aromatic C-H stretches (3000–3080 cm⁻¹), and C-O stretches (~1019 cm⁻¹). GCMS analysis confirms molecular ion peaks corresponding to the diol derivatives, and NMR spectroscopy (¹H and ¹³C) validates the structure.

This method is efficient for producing the target compound and its analogues with high purity and yields, as summarized in Table 1 below.

Compound Starting Isocoumarin Yield (%) Key Characterization Techniques
This compound (2a) 3-n-Butyl isocoumarin ~80 IR, ¹H NMR, ¹³C NMR, GCMS
Other derivatives (2b-h) Various substituted isocoumarins 70–85 Same as above

Table 1: Summary of synthesis and characterization of phenylethanol derivatives via sodium borohydride reduction of isocoumarins.

Synthesis via Formylation and Reduction of 4-Bromo-2,6-dimethylaniline Derivatives

Another sophisticated synthetic route involves multi-step functionalization of 4-bromo-2,6-dimethylaniline to access aldehyde intermediates, which are then reduced to the corresponding benzyl alcohols and subsequently converted to the target phenylethanol derivative.

  • Step 1: Vilsmeier-Haack Formylation
    4-Bromo-2,6-dimethylaniline is treated with the Vilsmeier-Haack-Arnold reagent to form a dimethylformimidamide intermediate quantitatively.

  • Step 2: Formylation of the Intermediate
    The intermediate undergoes formylation using n-butyllithium and dimethylformamide (DMF) to yield the aldehyde derivative.

  • Step 3: Reduction to Benzyl Alcohol
    The aldehyde is reduced with sodium borohydride in methanol to give the corresponding benzyl alcohol in good yield (~81% over two steps).

  • Step 4: Further Functionalization
    The benzyl alcohol can be further manipulated, including removal of protecting groups and silylation, to afford amino alcohols or anilines as intermediates for subsequent transformations.

This route is particularly useful for preparing advanced intermediates for complex molecule synthesis, such as bicyclic HIV-1 NNRTI analogues, but can be adapted for preparing this compound.

Late-Stage Functionalization via Horner-Wadsworth-Emmons Reaction

In some synthetic strategies targeting related compounds, the Horner-Wadsworth-Emmons (HWE) reaction is employed to introduce sensitive substituents such as cyanovinyl moieties at a late stage, starting from aldehyde intermediates prepared as described above.

  • The aldehyde intermediate undergoes HWE reaction with deprotonated diisopropyl (cyanomethyl)phosphonate in DME solvent to yield the target analogues with high selectivity and yield (64–77%).

While this method is more specialized, it reflects the versatility of aldehyde intermediates in the synthesis of functionalized phenylethanol derivatives.

Analytical and Spectroscopic Data Supporting the Preparation

Infrared Spectroscopy (IR)

  • Hydroxyl groups show broad absorption peaks at 3400–3070 cm⁻¹.
  • Aromatic C-H stretching observed at 3000–3080 cm⁻¹.
  • C-O stretching vibrations appear near 1019 cm⁻¹.
  • Absence of carbonyl (C=O) stretching confirms complete reduction of isocoumarin precursors.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR spectra show signals corresponding to aromatic protons, methyl substituents, hydroxymethyl groups, and ethylene protons.
  • ¹³C NMR confirms the presence of aromatic carbons, methyl carbons, and hydroxymethyl carbons.
  • The numbering system for NMR assignments is consistent with the phenyl ring substitution pattern.

Gas Chromatography-Mass Spectrometry (GCMS)

  • Molecular ion peaks correspond to the diol derivatives with characteristic fragmentation patterns.
  • Base peaks at m/e 104 indicate the presence of C6H4-CO fragments, consistent with the phenyl ethanol structure.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Sodium borohydride reduction of isocoumarins 3-substituted isocoumarins NaBH4, Methanol Reflux 50°C, N2 atmosphere, 4 hrs + overnight 70–85% Simple, efficient for diol derivatives
Vilsmeier-Haack formylation + reduction 4-bromo-2,6-dimethylaniline Vilsmeier-Haack reagent, n-BuLi, DMF, NaBH4 Multi-step, low temp. for formylation, MeOH reduction ~81% (over 2 steps) Suitable for complex intermediates
Horner-Wadsworth-Emmons reaction Aldehyde intermediates Diisopropyl (cyanomethyl)phosphonate, DME Room temp. to 50°C 64–77% Late-stage functionalization

Chemical Reactions Analysis

Types of Reactions

2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of the hydroxymethyl group.

    Substitution: Acidic or basic catalysts can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[4-(Formyl)-2,6-dimethylphenyl]ethanol or 2-[4-(Carboxyl)-2,6-dimethylphenyl]ethanol.

    Reduction: Formation of this compound.

    Substitution: Formation of esters or ethers depending on the substituents used.

Scientific Research Applications

2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl and ethanol groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol (Target) C₁₁H₁₆O₂ ~180.24 2,6-dimethyl; 4-hydroxymethyl; ethanol Hypothesized: High polarity, synthetic intermediate
2-(2,6-Dimethylphenyl)ethanol C₁₀H₁₄O 150.22 2,6-dimethyl; ethanol Density: 0.949 g/cm³; used as chemical intermediate
2-[4-(Hydroxymethyl)-2,6-dimethoxyphenoxy]ethanol C₁₁H₁₆O₅ 228.24 2,6-dimethoxy; 4-hydroxymethyl; phenoxy-ethanol High molecular weight; potential pharmaceutical use
4-(2-Hydroxyethyl)-2,6-dimethylphenol C₁₀H₁₄O₂ 166.22 2,6-dimethyl; 4-hydroxyethyl; phenolic -OH Acidic (phenolic OH); logP: 1.54

Detailed Analysis of Structural Differences and Implications

Substituent Effects on Polarity and Solubility
  • Target Compound: The hydroxymethyl group enhances polarity compared to 2-(2,6-dimethylphenyl)ethanol , increasing solubility in polar solvents like water or ethanol.
  • 2-[4-(Hydroxymethyl)-2,6-dimethoxyphenoxy]ethanol : Methoxy groups (-OCH₃) are less polar than methyl (-CH₃), but the phenoxy-ethanol chain adds steric bulk, reducing solubility compared to the target.
  • 4-(2-Hydroxyethyl)-2,6-dimethylphenol : The phenolic -OH group (pKa ~10) introduces acidity, enabling salt formation, unlike the target compound’s neutral hydroxymethyl.
Thermal Stability
  • Target Compound: Expected to have a higher boiling point than 2-(2,6-dimethylphenyl)ethanol (224°C ) due to increased hydrogen bonding.
  • 2-[4-(Hydroxymethyl)-2,6-dimethoxyphenoxy]ethanol : Methoxy groups may lower thermal stability compared to methyl groups.

Biological Activity

2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol, also known as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2, has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, and implications in pharmacology and therapeutic applications.

  • Chemical Formula : C₉H₁₂O₂
  • CAS Number : 4866-85-7
  • Molecular Weight : 152.19 g/mol

The compound features a hydroxymethyl group attached to a dimethyl-substituted phenyl ring, which contributes to its unique biochemical interactions and potential therapeutic benefits.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways. Notable methods include:

  • Reduction of corresponding ketones or aldehydes .
  • Alkylation reactions involving dimethyl-substituted phenol derivatives .
  • Utilization of catalytic systems to enhance yields and selectivity .

These synthesis routes highlight the versatility and accessibility of the compound for further research and application.

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound may inhibit CYP1A2, an enzyme critical for drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, potentially leading to altered drug efficacy and toxicity profiles.

Antioxidant Properties

Compounds with similar structural features have been studied for their antioxidant capabilities. Preliminary studies suggest that this compound may exhibit antioxidant properties that could protect against oxidative stress in biological systems.

Neuroprotective Effects

The ability to cross the blood-brain barrier suggests that this compound might have neuroprotective effects. Similar compounds have shown promise in protecting neuronal cells from damage induced by oxidative stress and neuroinflammation.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

  • Study on Drug Interactions : A study demonstrated that the inhibition of CYP1A2 by this compound could alter the metabolism of drugs like caffeine and certain antidepressants, leading to increased plasma concentrations and potential toxicity.
  • Antioxidant Activity Assessment : In vitro assays indicated that this compound scavenged free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative damage in cells.
  • Neuroprotection in Animal Models : Animal studies showed that administration of this compound reduced markers of neuroinflammation and oxidative stress in models of neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameCAS NumberStructural FeaturesUnique Aspects
This compound4866-85-7Hydroxymethyl and dimethyl substitutionsPotential CYP1A2 inhibitor
4-(Hydroxymethyl)-2,6-dimethylphenol4397-14-2Hydroxymethyl on phenolDirectly related to phenolic antioxidants
2-(3-Hydroxymethyl)phenyl)ethanol4866-86-8Hydroxymethyl at different positionVariation in substitution pattern
2-(Hydroxymethyl)-5-methylphenol7405-12-1Hydroxymethyl and methyl substitutionsDifferent methyl positioning

This comparative analysis illustrates how the specific substitutions in this compound contribute to its unique biological activities.

Q & A

Basic Research Question

  • Use PPE (gloves, goggles) and work in a well-ventilated fume hood to avoid inhalation or skin contact .
  • Follow safety codes: S26 (eye rinsing), S37/39 (gloves/eye protection), and S24/25 (avoid skin contact) .
  • Store in airtight containers away from oxidizers, as hydroxymethyl groups may enhance reactivity .

How can regioselectivity be optimized during synthesis of multi-substituted aromatic alcohols?

Advanced Research Question
Regioselectivity is influenced by steric and electronic effects. For example, methyl groups at 2,6-positions direct electrophilic substitution to the 4-position via steric hindrance. Ultrasound activation enhances reagent diffusion, favoring desired coupling over side reactions . Computational modeling (e.g., DFT for transition-state analysis) can predict substituent effects, while directed ortho-metalation strategies may further control functionalization .

How do hydroxymethyl and methyl groups affect solubility and derivatization reactivity?

Basic Research Question
The hydroxymethyl group increases polarity, enhancing solubility in polar solvents (e.g., ethanol, DMSO). Methyl groups reduce solubility in aqueous media but improve stability against oxidation. In derivatization, the hydroxymethyl group is amenable to esterification or etherification, while steric hindrance from methyl groups may slow nucleophilic attacks at the aromatic core .

What methods validate mass spectrometric fragmentation patterns for this compound?

Advanced Research Question
Compare experimental MS data (e.g., m/z 240 → 222 → 207) with computational predictions using tools like NIST MS Suite or quantum chemistry software (Gaussian, ORCA). Database matching (e.g., NIST Chemistry WebBook) ensures consistency with known fragmentation pathways for aromatic alcohols . Isotopic labeling (e.g., deuterated analogs) can confirm proposed fragmentation mechanisms .

Which purification techniques are optimal for isolating this compound?

Basic Research Question

  • Liquid-Liquid Extraction : Separate polar impurities using water-ethyl acetate biphasic systems .
  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) to resolve regioisomers .
  • Recrystallization : Ethanol/water mixtures achieve high purity (>99%) by exploiting temperature-dependent solubility .

How can kinetic/thermodynamic studies elucidate the reaction mechanism?

Advanced Research Question

  • Kinetic Monitoring : Use in-situ NMR or FTIR to track intermediate formation (e.g., benzyl chloride-aldehyde adducts) .
  • Temperature-Dependent Studies : Compare activation energies (Arrhenius plots) for ultrasound vs. thermal pathways .
  • Isotope Effects : Deuterated solvents or substrates reveal proton-transfer steps in the mechanism .

What pharmaceutical applications exist for similar aromatic alcohols?

Basic Research Question
Structurally related compounds serve as intermediates in cardiovascular drugs (e.g., metoprolol, synthesized from 2-(4-hydroxyphenyl)ethanol) . The hydroxymethyl group in this compound may enable conjugation with bioactive moieties (e.g., kinase inhibitors or antimicrobial agents) via click chemistry or ester linkages .

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